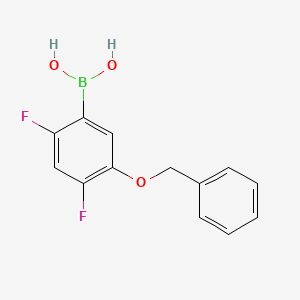

5-Benzyloxy-2,4-difluorophenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

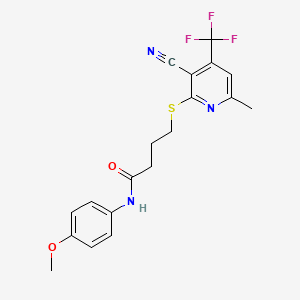

BDFPB can be synthesized via Suzuki-Miyaura cross-coupling reactions between 2-(benzyloxy)-3,5-difluoroiodobenzene and trialkylboranes. The synthesized compound can be purified through column chromatography and characterized using various spectroscopic techniques, such as nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry.Molecular Structure Analysis

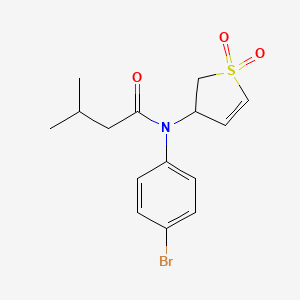

The molecular formula of BDFPB is C14H12BFO3. It has a molecular weight of 246.04 .Chemical Reactions Analysis

BDFPB can be used in Suzuki-Miyaura cross-coupling reactions. It can also undergo catalytic protodeboronation of pinacol boronic esters utilizing a radical approach .Physical And Chemical Properties Analysis

BDFPB is a polar molecule with a molecular weight of 275.06 g/mol. It has a density of 1.356g/cm3 at room temperature and is soluble in organic solvents, such as methanol, acetonitrile, and dimethyl sulfoxide. BDFPB exhibits high thermal stability and can withstand temperatures above 200°C.Applications De Recherche Scientifique

Catalyst in Organic Synthesis

5-Benzyloxy-2,4-difluorophenylboronic acid is involved in the carboxylation of aryl- and alkenylboronic esters with CO2 under a rhodium(I) catalyst, facilitating the synthesis of benzoic acid derivatives and α,β-unsaturated carboxylic acids. This is significant for preparing various functionalized aryl- and alkenyl-carboxylic acids, considering the accessibility of these boronic esters through coupling or direct borylation reactions (Ukai et al., 2006).

Building Block in Amino Acid Synthesis

The compound is a precursor in the synthesis of α-trifluoromethyl substituted aromatic and heteroaromatic amino acids. Specifically, 5-Benzyloxy-4-trifluoromethyl-1,3-oxazoles, derived from it, are key intermediates in a new route to these amino acids. This synthesis pathway involves a 1,3 shift of a benzyl group and demonstrates the versatility of 5-fluoro-4-trifluoromethyl-1,3-oxazole as a synthetic Tfm-Gly equivalent, highlighting its importance in medicinal chemistry and drug design (Burger et al., 2006).

Electrolyte Additive in Energy Storage

The compound has potential in energy storage, particularly in lithium-ion batteries. A derivative, 2-(Pentafluorophenyl)-tetrafluoro-1,3,2-benzodioxaborole, was explored as a bifunctional electrolyte additive. It has a reversible redox potential suitable for overcharge protection of lithium-ion batteries and can act as an anion receptor to dissolve LiF generated during battery operation. The multifunctionality of this derivative illustrates the potential of this compound derivatives in enhancing the safety and performance of lithium-ion batteries (Chen & Amine, 2007).

Mécanisme D'action

Target of Action

The primary target of 5-Benzyloxy-2,4-difluorophenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely applied in organic synthesis .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid group in the compound is transferred from boron to palladium, a key step in the Suzuki-Miyaura coupling reaction . This allows the formation of a carbon-carbon bond between the boronic acid and a variety of organic halides or triflates.

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction is crucial in the synthesis of various organic compounds, including pharmaceuticals and polymers . The downstream effects include the formation of new carbon-carbon bonds, enabling the construction of complex organic structures .

Result of Action

The primary molecular effect of this compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, with potential applications in various fields such as medicinal chemistry and materials science .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at a temperature below 15°C to maintain its stability . Furthermore, the Suzuki-Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant, which means it can be carried out under a wide range of conditions .

Safety and Hazards

BDFPB is considered hazardous. It causes skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if eye irritation persists or skin irritation occurs .

Propriétés

IUPAC Name |

(2,4-difluoro-5-phenylmethoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BF2O3/c15-11-7-12(16)13(6-10(11)14(17)18)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRNFGNBWYJGOGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1F)F)OCC2=CC=CC=C2)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BF2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-{[Butyl(ethyl)amino]methyl}phenyl)methanamine](/img/structure/B2811676.png)

![2-[4-(2,6-difluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B2811678.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2811687.png)

![8-{(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}-3-methyl-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2811690.png)

![1-Methyl-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-4-carboxylic acid](/img/structure/B2811691.png)

![N-[1-(Oxan-4-yl)pyrrolidin-3-yl]cyclobutanecarboxamide](/img/structure/B2811692.png)